2,4,4-Trimethyl-1-phenyloct-7-EN-1-one
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Overview
Description
2,4,4-Trimethyl-1-phenyloct-7-EN-1-one is an organic compound with the molecular formula C17H24O. It is characterized by its unique structure, which includes a phenyl group and a double bond at the seventh position of the octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-1-phenyloct-7-EN-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the condensation and dehydration steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-1-phenyloct-7-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2,4,4-Trimethyl-1-phenyloct-7-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1-phenyloct-7-EN-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethyl-1-phenylhex-5-EN-1-one
- 2,4,4-Trimethyl-1-phenylbut-3-EN-1-one
Uniqueness
2,4,4-Trimethyl-1-phenyloct-7-EN-1-one is unique due to its specific structure, which includes a longer carbon chain and a double bond at the seventh position. This structural feature can influence its reactivity and interactions, making it distinct from similar compounds with shorter chains or different positions of the double bond .
Properties
CAS No. |
89746-00-9 |
---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,4,4-trimethyl-1-phenyloct-7-en-1-one |
InChI |
InChI=1S/C17H24O/c1-5-6-12-17(3,4)13-14(2)16(18)15-10-8-7-9-11-15/h5,7-11,14H,1,6,12-13H2,2-4H3 |
InChI Key |
CPWYYMGMUGBTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CCC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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